molecular formula C18H18ClNO3S2 B2524332 (5-chlorothiophen-2-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 1448136-05-7

(5-chlorothiophen-2-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone

Cat. No. B2524332
CAS RN: 1448136-05-7
M. Wt: 395.92
InChI Key: FPLOQDGHQIWQPZ-UHFFFAOYSA-N
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Description

(5-chlorothiophen-2-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a useful research compound. Its molecular formula is C18H18ClNO3S2 and its molecular weight is 395.92. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

Researchers have synthesized novel derivatives containing arylthio/sulfinyl/sulfonyl groups, focusing on the structural optimization and characterization through NMR, FT-IR, and HRMS techniques. These compounds, including variations with the phenylsulfonyl moiety, have been analyzed for their crystal structures, showcasing the detailed molecular architecture and interactions (Wang et al., 2015). Similar efforts have been made in the synthesis of bicyclo heptane derivatives, further characterized by physical constants and spectral data, emphasizing the structural diversity and potential for targeted applications (Thirunarayanan, 2014).

Biological Activities

The scientific investigations extend to evaluating the biological activities of synthesized compounds. Some derivatives have shown favorable herbicidal and insecticidal activities, indicating their potential utility in agricultural applications (Wang et al., 2015). Additionally, antimicrobial, antioxidant, and insect antifeedant activities have been studied, showcasing a broad spectrum of biological relevance (Thirunarayanan, 2014).

Molecular Docking and Antibacterial Activity

Further research includes molecular docking studies to understand the antibacterial activity of compounds. These studies help in identifying the interaction mechanisms within biological systems, offering insights into the development of new antibacterial agents (Shahana & Yardily, 2020). The synthesis of phenyl-methanone derivatives and their evaluation against specific bacterial strains highlights the potential therapeutic applications of these compounds (Reddy et al., 2011).

Mechanism of Action

Target of Action

The primary targets of this compound are Janus kinases (JAKs) , specifically JAK1 and TYK2 . JAKs are important regulators of intracellular responses triggered by many key proinflammatory cytokines and are clinically validated therapeutic targets for treating various autoimmune diseases .

Mode of Action

This compound is a highly potent and selective inhibitor of JAK1 and TYK2 . It has been designed to achieve exquisite selectivity for both JAK1 and TYK2 while sparing JAK2 and JAK3 . Its potency against JAK1 and TYK2 is measured in in vitro kinase assays with ATP concentrations at individual Km .

Biochemical Pathways

The compound affects the JAK-STAT signaling pathway , which is associated with Th1 and Th17 cell differentiation and activation . These pathways have been implicated in the pathogenesis of multiple inflammatory and autoimmune diseases such as psoriasis, lupus, and inflammatory bowel diseases (IBD) .

Pharmacokinetics

The compound is orally bioavailable . It exhibits potent cellular activity for JAK1-mediated IL-6 signaling with greater than 100-fold selectivity against JAK2-mediated cytokine signaling in human whole blood-based assays .

Result of Action

The compound demonstrates dose-dependent efficacy in commonly studied rat adjuvant-induced arthritis (rAIA) model and mouse collagen-induced arthritis (mCIA) model . Significant inhibition of inflammation, bone resorption, splenomegaly, and body weight change was observed in adjuvant-induced disease in rats .

Action Environment

The efficacy of the compound can be influenced by environmental factors such as the unique structure of the skin in the case of topical application for treating autoimmune diseases . .

properties

IUPAC Name

[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-(5-chlorothiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO3S2/c19-17-9-8-16(24-17)18(21)20-12-6-7-13(20)11-15(10-12)25(22,23)14-4-2-1-3-5-14/h1-5,8-9,12-13,15H,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPLOQDGHQIWQPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC=C(S3)Cl)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-chlorothiophen-2-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone

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